4-chloro-1-methyl-Pyridinium iodide
Overview
Description
It is primarily used for the activation of hydroxyl groups in carboxylic acids and alcohols, facilitating the formation of esters, lactones, amides, lactams, and ketenes . This compound is a pale yellow crystalline solid that is stable at room temperature under normal storage and handling conditions .
Preparation Methods
4-chloro-1-methyl-Pyridinium iodide can be synthesized from 2-chloropyridine and methyliodide . The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine by the methyl group from methyliodide, resulting in the formation of this compound . The compound can be purified by dissolving it in ethanol and adding dry diethyl ether, followed by washing with acetone and drying .
Chemical Reactions Analysis
4-chloro-1-methyl-Pyridinium iodide undergoes various chemical reactions, including:
Dehydrative Coupling Reactions: It is used to form carboxylate esters from acids and alcohols, carboxamides from acids and amines, lactones from hydroxy acids, and carbodiimides from N,N-disubstituted thioureas.
Oxidation and Reduction: It can act as a dehydrating agent for the conversion of aldoximes to nitriles and alcohols into alkyl thiocyanates.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
4-chloro-1-methyl-Pyridinium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-Pyridinium iodide involves the activation of hydroxyl groups in carboxylic acids and alcohols. The compound forms a pyridinium salt intermediate, which facilitates the nucleophilic attack by the hydroxyl group, leading to the formation of esters, lactones, amides, and other derivatives . This activation process is crucial for the efficient synthesis of various organic compounds.
Comparison with Similar Compounds
4-chloro-1-methyl-Pyridinium iodide is unique due to its specific reactivity and stability. Similar compounds include:
2-Bromo-1-ethyl-pyridinium tetrafluoroborate: Used in similar dehydrative coupling reactions.
Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate: Another coupling reagent used in peptide synthesis.
2-Chloropyridine: A precursor in the synthesis of this compound.
These compounds share similar applications but differ in their reactivity and specific uses in organic synthesis.
Properties
IUPAC Name |
4-chloro-1-methylpyridin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTKGLWEAOKGAK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)Cl.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433427 | |
Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15592-05-9 | |
Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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